6,7,8,8a-Tetrahydro-4H,5aH-pyrrolo[3,4-b][1,2,3]triazolo[1,5-d][1,4]oxazine hydrochloride
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Overview
Description
This compound belongs to a class of organic compounds known as heterocyclic compounds, which contain atoms of at least two different elements in the ring system . These types of compounds are often used in medicinal chemistry due to their diverse biological activities .
Synthesis Analysis
While the specific synthesis process for this compound is not available, similar compounds are often synthesized from commercially available reagents . The methods provide quick and multigram access to the target derivatives .Molecular Structure Analysis
The molecular structure of this compound is likely complex due to the presence of multiple ring systems. These types of structures are often referred to as “privileged structures” in medicinal chemistry, as they can provide potent ligands for numerous receptors .Scientific Research Applications
Biological Activities
Pyrrolopyrazine derivatives, which include the compound , have been found to exhibit a wide range of biological activities . These activities include:
Drug Discovery Research
The structure of pyrrolopyrazine, which includes the compound , is an attractive scaffold for drug discovery research . This means that it can serve as a basis for developing new drugs with various therapeutic applications.
Synthetic Methods
The compound can be synthesized through various methods, including cyclization, ring annulation, cycloaddition, and direct C-H arylation . These methods can be used to produce the compound in large quantities for research or therapeutic purposes.
Future Directions
properties
IUPAC Name |
7-oxa-1,4,11,12-tetrazatricyclo[7.3.0.02,6]dodeca-9,11-diene;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10N4O.ClH/c1-5-4-12-7-3-8-2-6(7)11(5)10-9-1;/h1,6-8H,2-4H2;1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YWBKKQRXJQMKJK-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2C(CN1)OCC3=CN=NN23.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11ClN4O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.64 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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